2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate

Beschreibung

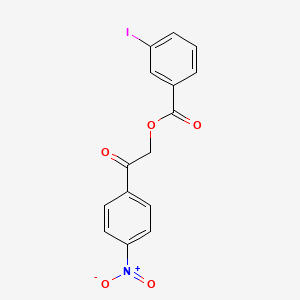

2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate is a synthetic organic compound featuring a phenacyl ester backbone. Its structure comprises a 4-nitrophenyl group linked to a ketone-oxygenated ethyl chain, esterified with 3-iodobenzoic acid. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for modifications influencing reactivity, stability, and biological activity .

Eigenschaften

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 3-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO5/c16-12-3-1-2-11(8-12)15(19)22-9-14(18)10-4-6-13(7-5-10)17(20)21/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHVTPUNFXNXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3-iodobenzoate.

Ester Hydrolysis: 3-iodobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate serves as an intermediate in the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly cancer. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to significant biological effects.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of compounds derived from similar structures. The results indicated that derivatives exhibited strong antiproliferative activity against various human cancer cell lines, suggesting that compounds like this compound could be developed into effective anticancer agents .

Materials Science

The compound is also utilized in materials science for developing novel materials with specific electronic or optical properties. Its unique functional groups make it suitable for creating polymers or composites that can be applied in electronic devices or sensors.

Data Table: Properties of Related Compounds

| Compound Name | Application Area | Notable Properties |

|---|---|---|

| This compound | Medicinal Chemistry | Anticancer potential |

| 2-(4-Nitrophenyl)-2-oxoethyl 4-iodobenzoate | Materials Science | Enhanced electronic properties |

| 2-(4-Nitrophenyl)-2-oxoethyl 2-iodobenzoate | Biological Studies | Antimicrobial activity |

Biological Studies

Research has shown that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its effectiveness in biological applications is attributed to its ability to interact with various molecular targets within cells.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific enzymes or receptors within the body. The nitro group can be reduced to form reactive species that may induce apoptosis in cancer cells or inhibit microbial growth.

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Phenacyl Esters

- 2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate (): Substituents: Chlorophenyl and trifluoromethyl groups. Properties: The trifluoromethyl group increases hydrophobicity and metabolic stability compared to iodine. Applications include photolysis and synthesis of heterocycles (e.g., oxazoles, imidazoles). Crystallography: The crystal structure reveals planar geometry, facilitating π-π stacking, a feature less pronounced in iodinated analogues due to iodine’s larger atomic radius .

- [2-(4-Chlorophenyl)-2-oxoethyl] 4-iodobenzoate (): Substituents: Chlorophenyl (electron-withdrawing) and iodobenzoate. The iodine retains halogen bonding capacity, useful in crystal engineering .

Nitrophenyl Derivatives with Heterocyclic Moieties

- 2-(4-Nitrophenyl)-2-oxoethyl 3-(1H-benzotriazol-1-yl)propanoate (): Substituents: Benzotriazole (electron-deficient heterocycle). Properties: Molecular weight = 354.322 g/mol, higher than the target compound (C17H14N4O5 vs. C15H10INO5). Benzotriazole enhances UV absorption, useful in photodynamic therapy. The iodine in the target compound may instead favor radioimaging applications .

- 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b) (): Substituents: Thioether-linked pyrimidinone. Properties: Melting point = 218.3–219.5°C, higher than typical phenacyl esters (e.g., 2-(4-nitrophenyl)-2-oxoethyl formate, m.p. ~209°C, ). The thioether and pyrimidinone groups confer hydrogen-bonding capacity, enhancing crystallinity .

Table 1: Key Data for Selected Analogues

Functional and Application-Based Differences

- Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilicity at the carbonyl, favoring nucleophilic attacks (e.g., in prodrug activation). In contrast, chloro or trifluoromethyl groups () offer metabolic resistance but lower reactivity .

- Halogen-Specific Interactions : Iodine’s polarizability supports halogen bonding in crystal structures (useful in MOFs), whereas fluorine in trifluoromethyl groups improves lipid solubility for membrane penetration .

Biologische Aktivität

2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research findings.

Chemical Structure

The compound is characterized by the following molecular structure:

- Molecular Formula : C16H14I NO4

- Molecular Weight : 405.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its efficacy against cancer cells and microbial strains.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating the in vitro effects on various cancer cell lines, it demonstrated notable antiproliferative activity.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | Reference |

|---|---|---|---|

| U-87 (Glioblastoma) | 12.5 | Doxorubicin | |

| H1299 (Lung) | 15.0 | Doxorubicin | |

| MCF-7 (Breast) | 18.0 | Doxorubicin |

The compound showed superior activity compared to conventional chemotherapy agents like doxorubicin in certain cases, particularly against U-87 and H1299 cell lines.

Antibacterial Activity

The antibacterial potential of this compound was assessed against various Gram-positive and Gram-negative bacteria. The results indicated moderate to high antibacterial activity.

Table 2: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The compound exhibited a stronger inhibitory effect on Staphylococcus aureus compared to E. coli and Pseudomonas aeruginosa.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several fungal strains, particularly Candida species.

Table 3: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 16 | |

| Aspergillus niger | 32 |

This antifungal activity suggests potential applications in treating fungal infections, particularly those caused by Candida species.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. The presence of the nitro group may enhance its reactivity with biological targets, leading to increased efficacy against cancer cells and microbes.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Study on Cancer Cell Lines : A comprehensive study evaluated various derivatives of benzoates, including this compound, revealing significant growth inhibition across multiple cancer cell lines, emphasizing its role as a promising anticancer agent.

- Antimicrobial Screening : Another study focused on screening for novel antimicrobial agents identified this compound as a potential candidate due to its effective inhibition of both bacterial and fungal growth, suggesting further investigation into its pharmacological properties.

Q & A

Q. What are the common synthetic routes for 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving nitrophenyl precursors and iodobenzoate derivatives. For example, analogous methods include coupling 4-nitrophenacyl bromide with 3-iodobenzoic acid using a base like triethylamine in anhydrous dichloromethane. Yields (~80%) can be improved by optimizing stoichiometry, reaction time, and purification via column chromatography . Monitoring intermediates using TLC and confirming structures via -NMR at each step ensures fidelity .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- -NMR and -NMR : To confirm aromatic proton environments (e.g., nitrophenyl protons at δ 8.2–8.4 ppm) and ester carbonyl signals (~170 ppm) .

- HPLC : For assessing purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] at m/z 447) .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

The para-nitro group activates the adjacent carbonyl toward nucleophilic attack by stabilizing the transition state through resonance withdrawal. Kinetic studies on similar esters show pseudo-first-order behavior with amines, where the rate constant () correlates with nucleophile concentration .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound?

X-ray diffraction studies of analogous iodobenzoates reveal C–H⋯O hydrogen bonds between the nitro group and ester oxygen, as well as halogen bonding (I⋯O) between iodine and nitro oxygen. These interactions form layered sheets, with van der Waals forces contributing to stability. SHELXL refinement (using SHELX-97) is critical for resolving disorder in the iodophenyl moiety .

Q. How can discrepancies in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

Discrepancies often arise from thermal motion or crystal twinning. For example, C–I bond lengths in similar structures may deviate by 0.02–0.05 Å from DFT-calculated values. Applying restraints in SHELXL and validating with Hirshfeld surface analysis can mitigate errors .

Q. What mechanistic insights explain photolytic degradation pathways of this compound?

Under UV light, the ester undergoes homolytic cleavage at the C–O bond, generating a nitrophenacyl radical and iodobenzoate ion. ESR studies with spin traps (e.g., TEMPO) confirm radical intermediates. Quantum yield () depends on solvent polarity, with higher degradation rates in acetonitrile than in toluene .

Q. How does this compound compare to structurally similar esters in biological assays (e.g., enzyme inhibition)?

Derivatives like 2-(4-bromophenyl)-2-oxoethyl sulfonates show MAO-A inhibition (IC ~1–3 µM), suggesting the iodine atom’s polarizability may enhance binding to hydrophobic enzyme pockets. Competitive inhibition kinetics (Lineweaver-Burk plots) and docking simulations (AutoDock Vina) are used to validate interactions .

Methodological Guidance

Q. What strategies are effective in resolving conflicting spectral data during structure elucidation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., iodophenyl orientation) .

- DFT calculations (B3LYP/6-311G )**: Predicts -NMR shifts within ±2 ppm of experimental data .

Q. How can synthetic byproducts (e.g., di-iodinated impurities) be minimized?

- Controlled iodination : Use N-iodosuccinimide (NIS) at 0°C to limit over-iodination .

- HPLC-MS monitoring : Detects trace impurities (<0.5%) early in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.